molecular formula C24H20Cl2N2O2 B14923680 1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B14923680
M. Wt: 439.3 g/mol
InChI Key: ASDLUILCBGYYMJ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-methoxyacetophenone derivatives under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents, with the addition of catalysts such as glacial acetic acid to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with different properties.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-4-(4-methoxybenzylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 3-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
  • 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carboxaldehyde

Uniqueness

Compared to similar compounds, 1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-23(16-4-9-19(29-2)10-5-16)27-28(18-8-13-21(25)22(26)14-18)24(15)17-6-11-20(30-3)12-7-17/h4-14H,1-3H3

InChI Key

ASDLUILCBGYYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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